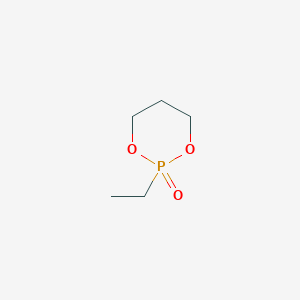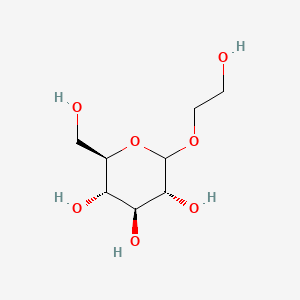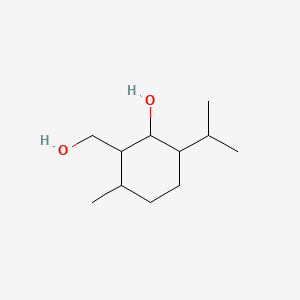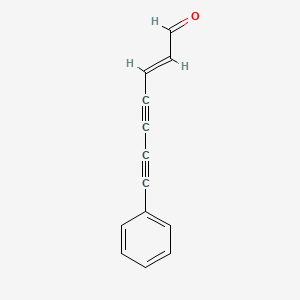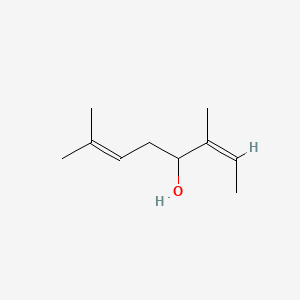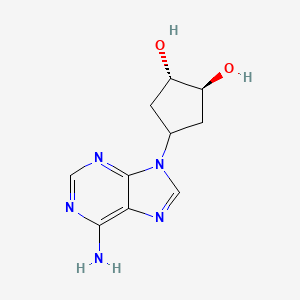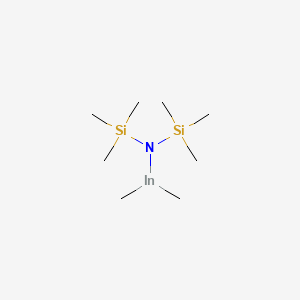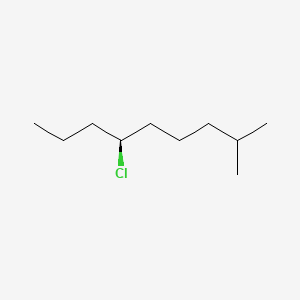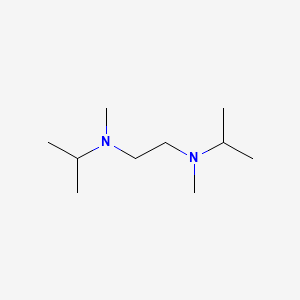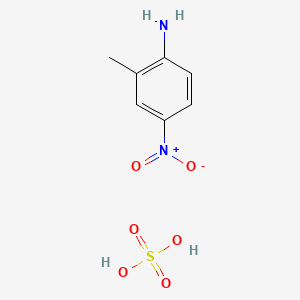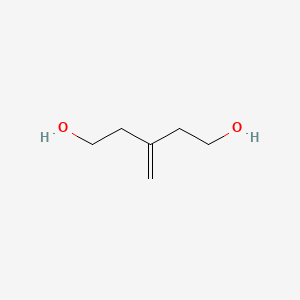
3-Methylenepentane-1,5-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylenepentane-1,5-diol is an organic compound with the molecular formula C6H12O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a carbon chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
3-Methylenepentane-1,5-diol can be synthesized through several methods. One common method involves the hydrogenation of 2-hydroxy-4-methyltetrahydropyran in the presence of a hydrogenation catalyst and a basic compound . This method effectively suppresses the generation of by-products, resulting in high-purity this compound. Industrial production methods often involve similar hydrogenation processes, ensuring the compound’s purity and yield .
Analyse Des Réactions Chimiques
3-Methylenepentane-1,5-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include molecular oxygen, hydrotalcite-supported gold nanoparticles, and iridium catalysts . Major products formed from these reactions include lactones and enantioenriched saturated aza-heterocycles . The compound’s reactivity is influenced by the presence of its hydroxyl groups, which can participate in various chemical transformations.
Applications De Recherche Scientifique
3-Methylenepentane-1,5-diol has numerous scientific research applications. In chemistry, it is used as a reactant to synthesize polyesters containing carbon-carbon double bonds and α, ω-dibromides . In biology, it serves as a building block for the synthesis of biologically active molecules. In medicine, it is utilized in the preparation of pharmaceuticals and other therapeutic agents. Industrially, it is employed in the production of polymers, resins, and other materials .
Mécanisme D'action
The mechanism of action of 3-Methylenepentane-1,5-diol involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups enable it to form hydrogen bonds and participate in nucleophilic substitution reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, resulting in the compound’s diverse range of effects .
Comparaison Avec Des Composés Similaires
3-Methylenepentane-1,5-diol can be compared to other similar compounds, such as 3-Methyl-1,5-pentanediol, 2-Methyl-1,3-propanediol, and 1,6-Hexanediol . While these compounds share some structural similarities, this compound is unique due to its specific reactivity and applications. For example, 3-Methyl-1,5-pentanediol is used in the preparation of lactones, while 2-Methyl-1,3-propanediol is employed in the synthesis of polyesters .
Propriétés
Numéro CAS |
40760-35-8 |
|---|---|
Formule moléculaire |
C6H12O2 |
Poids moléculaire |
116.16 g/mol |
Nom IUPAC |
3-methylidenepentane-1,5-diol |
InChI |
InChI=1S/C6H12O2/c1-6(2-4-7)3-5-8/h7-8H,1-5H2 |
Clé InChI |
JUJHZOVDCJJUJK-UHFFFAOYSA-N |
SMILES canonique |
C=C(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



